molecular formula C21H14FN3O2S B6106991 N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide

N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide

Cat. No. B6106991
M. Wt: 391.4 g/mol
InChI Key: XWZALHBFOSHXIO-UHFFFAOYSA-N
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Description

N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide, also known as BF-168, is a novel small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, which is a complex protein structure that plays a key role in the degradation of intracellular proteins. By inhibiting the proteasome, this compound prevents the degradation of certain proteins that are important for the survival of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide is its potent inhibitory activity against cancer cells, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects on other proteins in addition to the proteasome, which could limit its effectiveness as a cancer treatment. In addition, more research is needed to determine the optimal dosage and administration schedule for this compound.

Future Directions

There are several future directions for the research on N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide. One area of focus is the development of new cancer treatments based on this compound. This could involve the development of new formulations or delivery methods to improve the effectiveness and reduce the side effects of the compound. Another area of focus is the investigation of the off-target effects of this compound, which could lead to the identification of new targets for cancer treatment. Finally, more research is needed to determine the optimal dosage and administration schedule for this compound, which could improve its effectiveness as a cancer treatment.

Synthesis Methods

The synthesis of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide involves a multi-step process that includes the reaction of 2-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(2-amino-phenyl)-1,3-benzoxazole to form the intermediate product. The final compound is obtained by reacting the intermediate product with carbon disulfide and then with 4-aminobenzoic acid.

Scientific Research Applications

N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.

properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2S/c22-16-6-2-1-5-15(16)19(26)25-21(28)23-14-11-9-13(10-12-14)20-24-17-7-3-4-8-18(17)27-20/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZALHBFOSHXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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